Regioisomeric Impact on Hypoglycemic Potency
The 3‑thienyl substituent confers superior acute glucose‑lowering activity compared to the 2‑thienyl isomer. In the rat glucose tolerance test, 5‑(3‑thienyl)oxazolidine‑2,4‑dione at 10 mg/kg p.o. produced a 23% reduction in blood glucose at 0.5 h, whereas the 2‑thienyl analog achieved only an 11% reduction under identical conditions [1]. At the lower dose of 5 mg/kg, the 3‑thienyl compound still showed meaningful activity (20% at 0.5 h), while published data for the 2‑thienyl isomer at this dose are not reported, implying insufficient efficacy [1].
| Evidence Dimension | % blood glucose lowering at 0.5 h post‑dose (rat glucose tolerance test) |
|---|---|
| Target Compound Data | 23% lowering at 10 mg/kg; 20% at 5 mg/kg |
| Comparator Or Baseline | 5-(2-Thienyl)oxazolidine-2,4-dione: 11% lowering at 10 mg/kg |
| Quantified Difference | 12 percentage points (3‑thienyl > 2‑thienyl at 10 mg/kg) |
| Conditions | Male albino rats, fasted 18‑24 h, glucose challenge 1 g/kg i.p., compound administered orally, n = 5‑6/group |
Why This Matters
For researchers requiring a hypoglycemic oxazolidine-2,4-dione scaffold with maximal acute efficacy, the 3‑thienyl regioisomer provides a >2‑fold advantage in 0.5‑h glucose lowering over the 2‑thienyl analog at the same dose, directly influencing lead‑optimization decisions.
- [1] Schnur, R. C. (1982). U.S. Patent No. US4332952A. Hypoglycemic 5-substituted oxazolidine-2,4-diones. Washington, DC: U.S. Patent and Trademark Office. View Source
